Cinnamamide Extension Confers Distinct Predicted Physicochemical Profile Compared to Acetamide Analog
The target compound's cinnamamide side chain provides a significantly larger and more lipophilic molecular surface than the simple acetamide of its direct scaffold analog, N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide (CAS 1040656-48-1). Specifically, the cinnamamide has a computed XLogP3 of 3.6 [1] versus a predicted XLogP3 of ~1.9 for the acetamide analog .
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide: ~1.9 (predicted) |
| Quantified Difference | ~1.7 log units higher lipophilicity |
| Conditions | Computed descriptors based on 2D molecular structure |
Why This Matters
A change of nearly two log units in lipophilicity profoundly alters membrane permeability and binding to hydrophobic protein pockets, making the compounds functionally non-substitutable.
- [1] PubChem. (2026). N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide, CID 45580484. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45580484 View Source
